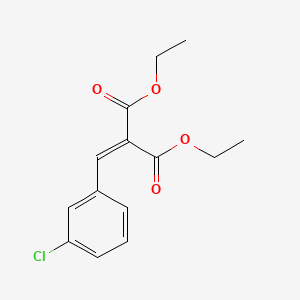
Osmium;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium-titanium is a compound formed by the combination of osmium and titanium. Osmium is a rare, dense, bluish-white metal that belongs to the platinum group, known for its high melting point and hardness. Titanium, on the other hand, is a strong, low-density, highly corrosion-resistant metal widely used in various industries. The combination of these two metals results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of osmium-titanium compounds typically involves the reaction of osmium and titanium precursors under controlled conditions. One common method is the co-reduction of osmium and titanium salts in the presence of a reducing agent. This process often requires high temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of osmium-titanium compounds may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the resulting compound, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Osmium-titanium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: Reduction reactions can convert higher oxidation states to lower ones.
Substitution: Ligands in the compound can be replaced by other ligands through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various ligands such as halides and amines. Reaction conditions often involve high temperatures and pressures, as well as the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce osmium-titanium oxides, while substitution reactions can yield a variety of ligand-substituted compounds.
Applications De Recherche Scientifique
Osmium-titanium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Investigated for their anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-strength, corrosion-resistant materials for aerospace and other high-performance applications.
Mécanisme D'action
The mechanism by which osmium-titanium compounds exert their effects often involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds may interact with cellular components such as DNA or proteins, leading to changes in cellular function. The exact mechanism can vary depending on the specific compound and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Osmium Compounds: Osmium tetroxide, osmium chloride.
Titanium Compounds: Titanium dioxide, titanium tetrachloride.
Uniqueness
Osmium-titanium compounds are unique due to the combination of properties from both osmium and titanium. This results in compounds with high strength, corrosion resistance, and unique electronic properties that are not found in other similar compounds. The combination of these properties makes osmium-titanium compounds particularly valuable in high-performance applications.
Propriétés
Numéro CAS |
12066-38-5 |
|---|---|
Formule moléculaire |
OsTi |
Poids moléculaire |
238.1 g/mol |
Nom IUPAC |
osmium;titanium |
InChI |
InChI=1S/Os.Ti |
Clé InChI |
HADPUHGOSHLVDG-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



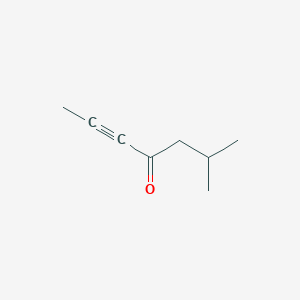
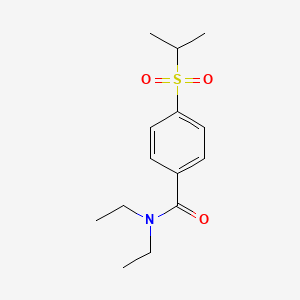
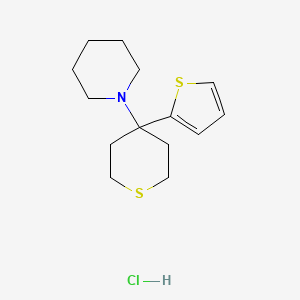
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)

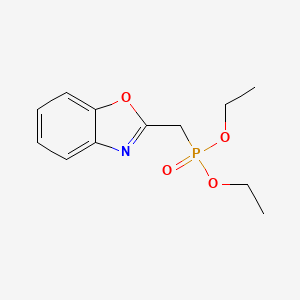
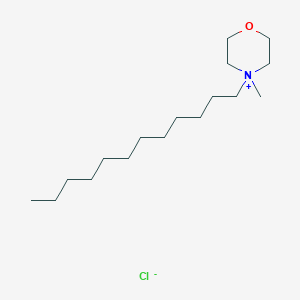

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

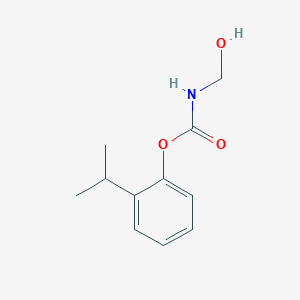
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
